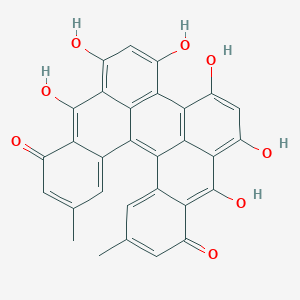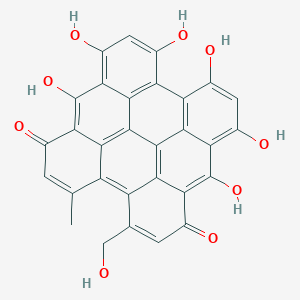
Rhoeadine
Vue d'ensemble
Description
Rhoeadine is an alkaloid derived from the flowers of the corn poppy (Papaver rhoeas). It has been studied for its potential use in the treatment of morphine dependence .
Synthesis Analysis
Rhoeadine has been synthesized from a variety of species of the genus Papaver, Papaveraceae . The molecular targets of the 92 alkaloids from 10 different types of Papaver alkaloids, including rhoeadine, have been identified using a cheminformatic approach (Swiss Model) .Molecular Structure Analysis
Rhoeadine has a molecular formula of C21H21NO6. It contains a total of 54 bonds; 33 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 1 seven-membered ring, 2 nine-membered rings, 1 ten-membered ring, and 2 eleven-membered rings .Physical And Chemical Properties Analysis
Rhoeadine is a powder with a molecular weight of 383.4 g/mol .Applications De Recherche Scientifique
Alkaloid Content in Papaver Genus
Rhoeadine is an alkaloid that was previously believed to occur only within the genus Papaver . However, it has now been found to be present in two other Papaveraceae genera, namely Bocconia and Meconopsis . The majority of the alkaloids in the Papaver genus are aporphines, morphinanes, protoberberines, protopines, and simple benzylisoquinolines .
Anti-Microbial Properties
The genus Papaver, which includes Rhoeadine, has been found to have beneficial anti-microbial properties . This makes it a potential candidate for the development of new anti-microbial agents.
Anti-Inflammatory Properties
Rhoeadine, along with other alkaloids from the Papaver genus, has shown anti-inflammatory properties . This suggests its potential use in the treatment of inflammatory conditions.
Anti-Cancer Properties
Studies have revealed that the Papaver genus, which includes Rhoeadine, has anti-cancer properties . This opens up possibilities for its use in cancer treatment research.
Anti-Depressant Properties
Rhoeadine, along with other alkaloids from the Papaver genus, has shown anti-depressant properties . This suggests its potential use in the treatment of depression and other mental health disorders.
Analgesic and Sedative Effects
Rhoeadine has been found to have analgesic and sedative effects . This makes it a potential candidate for the development of new pain relief and sedative medications.
Treatment of Neurological Problems
Rhoeadine has been used to alleviate signs of various disorders such as pain, cough, and neurological problems . This suggests its potential use in the treatment of neurological conditions.
Potential Adjuvant in the Treatment of Mild Acne Vulgaris
Recent studies suggest that medicinal plants and their phytochemical components, including Rhoeadine, hold promise as treatments for mild acne vulgaris . However, further research employing high-quality evidence and standardized methodologies is essential to substantiate their efficacy and safety profiles .
Orientations Futures
Propriétés
IUPAC Name |
(1R,14R,24S)-24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIHOLQAKITPP-SBHAEUEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)OC)C6=C(C=C5)OCO6)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C([C@H](O4)OC)C6=C(C=C5)OCO6)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181652 | |
| Record name | Rhoeadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhoeadine | |
CAS RN |
2718-25-4 | |
| Record name | (5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-methyl[1,3]dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2718-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rheadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhoeadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHOEADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q9C65WH3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Rhoeadine?
A1: Rhoeadine has the molecular formula C21H21NO6 and a molecular weight of 383.39 g/mol. []
Q2: Are there any characteristic spectroscopic data available for Rhoeadine?
A2: Yes, spectroscopic data like UV, IR, and 1H-NMR are commonly used for the identification of Rhoeadine. Researchers often compare these data with those of authentic samples to confirm the identity of the alkaloid. [, ]
Q3: Which plants are known to produce Rhoeadine alkaloids?
A3: Rhoeadine alkaloids are primarily found in the Papaver genus, belonging to the Papaveraceae family. [, , ]
Q4: Are there significant variations in the alkaloid profiles of different Papaver species?
A4: Yes, different Papaver species exhibit distinct alkaloid profiles. For instance, while morphine and codeine are major alkaloids in Papaver somniferum (opium poppy), Papaver glaucum, P. gracile, and P. decaisnei primarily contain rhoeadine and papaverrubines. []
Q5: Can the alkaloid profile within a single Papaver species vary?
A5: Yes, variations in alkaloid content have been observed within the same species, even when collected from the same location but at different times. This suggests that factors like collection time might influence alkaloid biosynthesis. []
Q6: What is the biosynthetic origin of Rhoeadine alkaloids?
A6: Like other benzylisoquinoline alkaloids, the biosynthesis of Rhoeadine alkaloids originates from two molecules of tyrosine. []
Q7: Are there any specific findings regarding the biosynthetic pathway of Rhoeadine?
A7: Research suggests that the biosynthesis might involve the incorporation of a tetrahydroprotoberberine structure, specifically a N-quaternary intermediate like [N-14CH3, 8-14C]dl-tetrahydropalmatine methiodide. This incorporation has been observed in Papaver bracteatum plants, where it contributes to the formation of alpinigenine, a Rhoeadine alkaloid. This suggests a unique ring rearrangement mechanism potentially involving N-methylation, hydroxylation, and hydrolysis steps during the transformation of the tetrahydroprotoberberine precursor. []
Q8: Has the total synthesis of Rhoeadine been achieved?
A8: Yes, Rhoeadine has been successfully synthesized. One approach involved the conversion of the phthalideisoquinoline (−)-bicuculline into Rhoeadine and its unnatural (−)-isomer. [, ]
Q9: What are some key intermediates and reactions involved in the synthesis of Rhoeadine alkaloids?
A9: Several synthetic routes have been explored, often utilizing benzindenoazepines as key intermediates. For instance, palmatine, a protoberberine alkaloid, can be converted into a benzindenoazepine, which is a crucial intermediate in the synthesis of (±)-cis-alpinigenine, a Rhoeadine alkaloid. This transformation involves several key steps, including photooxygenation, photochemical valence isomerization, and regioselective C–N bond cleavage. [, ]
Q10: What analytical techniques are used to study Rhoeadine?
A10: Various analytical techniques are employed to isolate, identify, and quantify Rhoeadine. Common methods include:
- Extraction: Column chromatography and preparative thin-layer chromatography are used to isolate alkaloids from plant material. []
- Identification: Spectroscopic techniques such as UV, IR, and 1H-NMR are used to identify Rhoeadine by comparing its spectral characteristics with those of reference standards. [, ]
- Quantification: High-performance liquid chromatography (HPLC) is widely used for the quantitative analysis of Rhoeadine and other alkaloids in plant extracts. [, ]
- Structure elucidation: Techniques like high-resolution mass spectrometry and NMR spectroscopy are crucial for determining the structure of novel Rhoeadine alkaloids. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















